Coenzyme F430
Description
Structure
2D Structure
Properties
CAS No. |
73145-13-8 |
|---|---|
Molecular Formula |
C42H51N6NiO13+ |
Molecular Weight |
906.6 g/mol |
IUPAC Name |
3-[(19Z)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxylatoethyl)-18,29-bis(carboxylatomethyl)-5,23-dimethyl-14-oxido-25-oxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,14,16(28),19,21(27)-hexaen-17-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27,49H,3-12,14-17H2,1-2H3,(H2,43,50)(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61);/q;+2/p-1/b24-13-; |
InChI Key |
CHVWTBUDWUYSFF-QFPZOENFSA-M |
SMILES |
[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |
Isomeric SMILES |
[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=N/C(=C\C(=N3)C2CCC(=O)[O-])/C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |
Synonyms |
coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |
Origin of Product |
United States |
Structural Biology and Coordination Chemistry of Coenzyme F430
Elucidation of the Macrocyclic Corphinoid System of Coenzyme F430
The foundational structure of this compound is a corphinoid macrocycle, a highly reduced porphyrin system. wikipedia.org The complete structure was determined through a combination of X-ray crystallography and NMR spectroscopy. wikipedia.org Unlike typical porphyrins, this compound possesses a tetrahydroporphyrinogen oxidation state, making it the most reduced member of the modified tetrapyrrole family. nih.govresearchgate.net This reduced state is a critical feature contributing to its unique electrochemical properties. The biosynthesis of this complex molecule originates from uroporphyrinogen III, the universal precursor for all natural tetrapyrroles, including hemes, chlorophylls, and vitamin B12. wikipedia.orgnih.gov
Analysis of Pyrrole-Derived Rings (A-D)
The core of this compound consists of four pyrrole-derived rings, designated A, B, C, and D, which are typical of all modified tetrapyrroles. researchgate.netnih.gov These rings are interconnected to form the macrocyclic structure. The biosynthesis of these rings starts with the formation of 5-aminolevulinic acid (5-ALA), which then undergoes a series of enzymatic reactions to form the functionalized pyrrole (B145914), porphobilinogen (B132115). auburn.edu Four molecules of porphobilinogen are then condensed to create the linear tetrapyrrole, preuroporphyrinogen, which is subsequently cyclized to form uroporphyrinogen III. This fundamental four-ring structure provides the framework for the chelation of the central metal ion and is adorned with various side chains that are crucial for the subsequent formation of the complete this compound molecule.
Characterization of Ancillary Lactam (Ring E) and Carbocyclic (Ring F) Components
Beyond the four core pyrrole rings, this compound features two additional rings, E and F, which are defining characteristics of its structure. wikipedia.orgresearchgate.net Ring E is a γ-lactam ring that is formed from the amidated acetic acid side chain attached to ring B. researchgate.netnih.gov The formation of this lactam ring is a key step in the biosynthetic pathway. Ring F is a keto-containing carbocyclic ring that originates from the propionic acid side chain on ring D. researchgate.netnih.gov The formation of this six-membered ring is the final step in the biosynthesis of the this compound macrocycle and is catalyzed by the ATP-dependent enzyme, this compound synthetase (CfbB). wikipedia.org The presence of these two additional rings introduces significant structural constraints and contributes to the unique electronic and steric properties of the coenzyme.
Nickel Ion Chelation and Its Coordination Environment within this compound
A distinctive feature of this compound is the presence of a centrally chelated nickel ion, an element rarely utilized in biological systems. wikipedia.org The nickel ion is coordinated by the four nitrogen atoms of the pyrrole-derived rings within the corphinoid macrocycle. chimia.ch This coordination creates a square-planar geometry around the nickel ion. The specific coordination environment provided by the highly reduced and sterically constrained corphinoid ligand is crucial for the catalytic activity of MCR. It allows the nickel to cycle between different oxidation states, primarily Ni(I) and Ni(II), which is essential for the cleavage of the methyl-coenzyme M thioether bond and the subsequent formation of methane (B114726). researchgate.net The low redox potential of the Ni(II)/Ni(I) couple in this compound is a direct consequence of its unique ligand environment.
Conformational Stereochemistry of the this compound Ligand Periphery
The periphery of the this compound ligand is characterized by a complex stereochemistry, with 11 stereocenters incorporated into the macrocycle during its biosynthesis. researchgate.netnih.gov This intricate three-dimensional arrangement of the side chains and the non-planar conformation of the macrocycle itself create a specific and rigid structure. The puckering of the reduced pyrrole rings and the fusion of the lactam and carbocyclic rings contribute to a saddle-shaped or ruffled conformation of the entire molecule. This defined stereochemistry is critical for the precise positioning of the coenzyme within the active site of methyl-coenzyme M reductase, ensuring optimal interaction with its substrates, coenzyme M and coenzyme B.
Structural Homologies and Distinctions with Other Tetrapyrroles (e.g., Vitamin B12, Siroheme)
This compound belongs to the broad family of modified tetrapyrroles, sharing a common biosynthetic origin from uroporphyrinogen III with other vital cofactors such as vitamin B12 (a corrin) and siroheme (B1205354). wikipedia.org
Homologies:
Core Structure: All three cofactors are based on a tetrapyrrole framework.
Biosynthetic Precursor: They all derive from uroporphyrinogen III.
Distinctions:
Central Metal Ion: this compound contains nickel, vitamin B12 contains cobalt, and siroheme contains iron.
Macrocycle Type: this compound has a corphin macrocycle, which is more reduced than the porphyrin of siroheme but less contracted than the corrin (B1236194) ring of vitamin B12. The corrin ring of vitamin B12 is missing one of the bridging carbon atoms found in porphyrins.
Ancillary Rings: this compound possesses the unique lactam (E) and carbocyclic (F) rings, which are absent in both vitamin B12 and siroheme.
Oxidation State: this compound has the most reduced macrocycle (tetrahydroporphyrinogen) compared to siroheme (a dihydroporphyrin) and the corrin ring of vitamin B12. nih.gov
These structural differences result in distinct chemical properties and biological functions for each of these essential cofactors. The unique features of this compound are finely tuned for its specific role in methane metabolism.
Biosynthesis of Coenzyme F430
Precursor Pathways and Commonalities with Tetrapyrrole Biosynthesisnih.govresearchgate.netkent.ac.ukacs.org
The synthesis of Coenzyme F430 originates from the well-established tetrapyrrole biosynthetic pathway, sharing its initial steps with the formation of other vital molecules like hemes, chlorophylls, and vitamin B12. nih.govkent.ac.ukwikipedia.org
Uroporphyrinogen III as a Core Precursornih.govresearchgate.netkent.ac.uk
The biosynthesis of all natural tetrapyrroles, including this compound, begins with uroporphyrinogen III. nih.govkent.ac.ukwikipedia.org This molecule serves as the final common precursor, representing a critical branch point from which the diverse family of tetrapyrrolic compounds is derived. nih.govwikipedia.orgkent.ac.uk The formation of uroporphyrinogen III is a fundamental process, and its structural framework provides the essential macrocyclic template for the subsequent enzymatic modifications that lead to this compound. nih.govkent.ac.ukwikipedia.org
Role of Sirohydrochlorin (B1196429) as a Key Intermediatenih.govresearchgate.netresearchgate.netkent.ac.uk
From uroporphyrinogen III, the pathway to this compound proceeds through the formation of sirohydrochlorin. nih.govresearchgate.netwikipedia.org Uroporphyrinogen III is converted to sirohydrochlorin via the intermediate dihydrosirohydrochlorin. wikipedia.orgwikipedia.org Sirohydrochlorin is a crucial intermediate, also serving as a precursor for siroheme (B1205354) and vitamin B12. wikipedia.org Its production marks a significant step where the pathway to this compound diverges. Radiolabeling experiments have confirmed that sirohydrochlorin is indeed a precursor in the biosynthesis of this compound in methanogenic bacteria. nih.govresearchgate.netkent.ac.uk
Enzymatic Steps and Identified Protein Catalysts in this compound Formationnih.govresearchgate.netresearchgate.netkent.ac.ukacs.orgauburn.eduresearchgate.net
The conversion of sirohydrochlorin to this compound is accomplished through a series of four enzymatic steps catalyzed by the CfbA-E proteins. kent.ac.uknih.gov These steps involve the insertion of a nickel ion, amidation of side chains, and significant reductions and cyclizations of the macrocycle. researchgate.netacs.orgresearchgate.netnih.gov
Nickel Chelation by CfbA (EC 4.99.1.11)nih.govresearchgate.netresearchgate.netauburn.edu
The first committed step in the biosynthesis of this compound from sirohydrochlorin is the insertion of a nickel ion, a reaction catalyzed by the enzyme CfbA. nih.govrsc.orgresearchgate.net CfbA, a class II chelatase, is responsible for incorporating Ni²⁺ into the sirohydrochlorin macrocycle to produce Ni-sirohydrochlorin. rsc.orgresearchgate.netebi.ac.uk Interestingly, CfbA can also function as a cobalt-chelatase in vitro, highlighting its evolutionary significance among chelatases. rsc.orgresearchgate.netnih.gov The specific activity of CfbA for Ni²⁺ insertion is lower than for Co²⁺, but it is sufficiently active in vivo to support the synthesis of this compound. nih.govkent.ac.uk
Table 1: CfbA Enzyme Details
| Feature | Description |
|---|---|
| Enzyme Name | CfbA |
| EC Number | 4.99.1.11 wikipedia.org |
| Function | Catalyzes the insertion of Ni²⁺ into sirohydrochlorin. rsc.orgebi.ac.ukuniprot.org |
| Substrate | Sirohydrochlorin rsc.orgresearchgate.net |
| Product | Ni-sirohydrochlorin rsc.orgresearchgate.net |
| Cofactor | Ni²⁺ rsc.orgresearchgate.net |
| Classification | Class II Chelatase rsc.orgresearchgate.net |
Amidation Reactions Leading to Ni-Sirohydrochlorin a,c-diamidenih.govresearchgate.netauburn.edu
Following nickel insertion, the acetate (B1210297) side chains at positions 'a' and 'c' of the Ni-sirohydrochlorin are converted to acetamide (B32628) groups. This amidation is carried out by the ATP-dependent enzyme Ni-sirohydrochlorin a,c-diamide synthase, CfbE (EC 6.3.5.12). wikipedia.org This reaction results in the formation of Ni-sirohydrochlorin a,c-diamide. wikipedia.orgnih.gov The sequence of these two amidation reactions is reported to be random. wikipedia.org
Table 2: CfbE Enzyme Details
| Feature | Description |
|---|---|
| Enzyme Name | Ni-sirohydrochlorin a,c-diamide synthase (CfbE) |
| EC Number | 6.3.5.12 qmul.ac.uk |
| Function | Converts the a and c acetate side chains of Ni-sirohydrochlorin to acetamide. wikipedia.org |
| Substrate | Ni-sirohydrochlorin, 2 ATP, 2 L-glutamine qmul.ac.ukgenome.jp |
| Product | Ni-sirohydrochlorin a,c-diamide, 2 ADP, 2 phosphate (B84403), 2 L-glutamate qmul.ac.ukgenome.jp |
| Cofactor | ATP wikipedia.org |
Reductive Cyclization and Lactamization by CfbCD (EC 6.3.3.7)nih.govresearchgate.netauburn.edu
The next major transformation is catalyzed by a two-component enzyme complex, CfbC/D. researchgate.netwikipedia.org This nitrogenase-like reductase performs a remarkable six-electron and seven-proton reduction of the tetrapyrrole macrocycle of Ni-sirohydrochlorin a,c-diamide. researchgate.netresearchgate.net This complex process, which is dependent on ATP hydrolysis, also involves the cyclization of the c-acetamide side chain to form a γ-lactam ring. osti.govenergy.gov The product of this reaction is 15,17³-seco-F430-17³-acid (seco-F430). wikipedia.orguniprot.orgqmul.ac.uk The CfbC/D system is structurally and functionally related to other nitrogenase-like enzymes, such as those involved in bacteriochlorophyll (B101401) synthesis. researchgate.netkent.ac.uk
Table 3: CfbCD Enzyme Details
| Feature | Description |
|---|---|
| Enzyme Name | Ni-sirohydrochlorin a,c-diamide reductive cyclase (CfbCD) |
| EC Number | 6.3.3.7 wikipedia.orgqmul.ac.uk |
| Function | Catalyzes the 6-electron reduction and reductive cyclization of Ni-sirohydrochlorin a,c-diamide. researchgate.netosti.govenergy.gov |
| Substrate | Ni-sirohydrochlorin a,c-diamide, ATP, reduced electron acceptor qmul.ac.ukgenome.jp |
| Product | 15,17³-seco-F430-17³-acid (seco-F430), ADP, phosphate, electron acceptor qmul.ac.ukgenome.jp |
| Cofactor | ATP, [4Fe-4S] clusters researchgate.netwikipedia.org |
Carbocyclic Ring F Formation by this compound Synthetase (CfbB, EC 6.4.1.9)
The final step in the biosynthesis of this compound is the formation of the distinctive carbocyclic ring F. This crucial cyclization reaction is catalyzed by the enzyme this compound synthetase, also known as CfbB. wikipedia.orgwikiwand.com This enzyme belongs to the MurF-like ligase family, which is also involved in peptidoglycan biosynthesis. wikipedia.orgwikiwand.com
The reaction catalyzed by CfbB is an ATP-dependent process. wikipedia.orgwikiwand.com The substrate for this reaction is 15,17³-seco-F430-17³-acid, the penultimate intermediate in the pathway. nih.govqmul.ac.uk In this reaction, CfbB facilitates an intramolecular C-C bond formation, which closes the ring and yields the final this compound molecule. uniprot.org The reaction can be summarized as follows:
ATP + 15,17³-seco-F430-17³-acid → ADP + phosphate + this compound qmul.ac.ukmicrobialtec.com
Research has shown that the conversion of seco-F430 to this compound by CfbB is significantly faster than the conversion of other potential precursors, establishing seco-F430 as the true substrate for the enzyme. researchgate.net The systematic name for this compound synthetase is 15,17³-seco-F430-17³-acid cyclo-ligase (ADP-forming). qmul.ac.uk
Interactive Data Table: this compound Synthetase (CfbB) Properties
| Property | Description | Reference |
|---|---|---|
| Enzyme Name | This compound synthetase | wikipedia.orgwikiwand.com |
| Gene Name | cfbB (in some literature, cfbE refers to the synthetase) | nih.govqmul.ac.uk |
| EC Number | 6.4.1.9 | wikipedia.orgwikiwand.com |
| Substrate | 15,17³-seco-F430-17³-acid | nih.govqmul.ac.uk |
| Product | This compound | qmul.ac.ukmicrobialtec.com |
| Cofactor | ATP | wikipedia.orgwikiwand.com |
| Enzyme Family | MurF-like ligase | wikipedia.orgwikiwand.com |
Gene Clusters Associated with this compound Biosynthesis (cfb genes)
The genes responsible for the biosynthesis of this compound, designated as cfb genes, are typically found clustered together in the genomes of methanogenic archaea. nih.govresearchgate.net This genomic organization facilitates the coordinated expression of the enzymes required for the pathway. nih.gov Comparative genomics has been a key tool in identifying these gene clusters and the functions of the encoded enzymes. x-mol.comnih.gov
A typical cfb gene cluster includes genes encoding the core enzymes of the pathway. nih.govresearchgate.net For example, in methanogens like Methanosarcina barkeri and Methanocella conradii, these clusters contain genes for a chelatase (CfbA), a ligase (CfbB), nitrogenase-like components (CfbC and CfbD), and an amidase (CfbE). nih.gov The specific arrangement and content of these clusters can vary between different species of methanogens. nih.govresearchgate.net
The identification of these gene clusters has been instrumental in elucidating the complete biosynthetic pathway of this compound from sirohydrochlorin. nih.govresearchgate.net The functions of the proteins encoded by the cfb genes have been characterized through in vitro studies using enzymes produced heterologously. x-mol.comnih.gov
Interactive Data Table: Core cfb Genes and Their Functions
| Gene | Protein | Function in this compound Biosynthesis | Reference |
|---|---|---|---|
| cfbA | CfbA | Nickel-specific chelatase; inserts Ni²⁺ into sirohydrochlorin. | nih.govx-mol.com |
| cfbE | CfbE | Amidase; involved in the amidation of side chains. | nih.gov |
| cfbC/cfbD | CfbC/CfbD | Nitrogenase-like reductive cyclase; catalyzes a six-electron reduction and γ-lactamization. | wikipedia.orgnih.govx-mol.com |
| cfbB | CfbB | This compound synthetase; forms the carbocyclic ring F. | wikipedia.orgnih.gov |
Investigating Regulation and Optimization of this compound Biosynthetic Pathway
The heterologous production of this compound in non-methanogenic hosts like Escherichia coli presents a significant challenge but also a great opportunity for studying and optimizing the biosynthetic pathway. auburn.edu Research in this area is driven by the potential to produce modified MCR systems for applications in biocatalysis and the conversion of methane (B114726) to liquid fuels. auburn.eduosti.gov
Early attempts to express the cfb genes in E. coli were met with limited success, indicating that the expression of the core biosynthetic genes alone is insufficient for the production of this compound. auburn.eduosti.gov Several factors have been identified as critical for optimizing the pathway:
Electron Donors: The CfbC/D complex, a key enzyme in the pathway, requires a suitable electron donor for its reductive activity. osti.gov While sodium dithionite (B78146) can serve as an artificial reductant in vitro, identifying the physiological electron donor is crucial for in vivo production. osti.gov Studies have shown that ferredoxin and ferredoxin-NADP⁺ reductase (FNR) from spinach can support CfbC/D catalysis in vitro. auburn.eduosti.gov
Cofactor Supply: The biosynthesis of this compound is an energy-intensive process, requiring ATP at multiple steps. nih.gov Therefore, ensuring an adequate supply of ATP and other necessary cofactors is essential for efficient production. auburn.edu
Metal Ion Transport: The availability of nickel is a prerequisite for the first enzymatic step. nih.gov Co-expression of a nickel transporter, such as NixA from Helicobacter pylori, has been explored to increase the intracellular nickel concentration in heterologous hosts. osti.gov
Despite these efforts, the heterologous production of this compound remains a complex challenge. osti.gov The stability of the enzymes, the proper folding and insertion of iron-sulfur clusters in CfbC/D, and the potential for the final product to be unstable in the host organism are all factors that need to be addressed for successful optimization. osti.gov The discovery of modified F430 coenzymes in various methanogens and anaerobic methanotrophic archaea suggests that the biosynthesis and roles of F430 in nature may be more diverse than previously thought, opening new avenues for research. asm.org
Interactive Data Table: Factors for Optimization of Heterologous this compound Production
| Factor | Challenge/Consideration | Potential Strategy | Reference |
|---|---|---|---|
| Electron Donor for CfbC/D | Identification of a compatible physiological reductant in the heterologous host. | Co-expression of ferredoxin and ferredoxin-NADP⁺ reductase (FNR). | auburn.eduosti.gov |
| ATP Supply | The biosynthetic pathway is energy-intensive. | Metabolic engineering of the host to enhance ATP production. | auburn.edu |
| Sirohydrochlorin Availability | Limited precursor supply can be a bottleneck. | Overexpression of genes involved in sirohydrochlorin synthesis (e.g., sirA, sirC). | auburn.eduosti.gov |
| Nickel Availability | Insufficient intracellular nickel for the chelatase reaction. | Co-expression of a nickel transporter (e.g., NixA). | osti.gov |
| Enzyme Stability and Activity | Proper folding and cofactor insertion, especially for the Fe-S clusters in CfbC/D. | Co-expression with iron-sulfur cluster (isc) biosynthetic machinery. | osti.gov |
Catalytic Function of Coenzyme F430 in Methyl Coenzyme M Reductase Mcr
The Central Role of Coenzyme F430 as a Prosthetic Group in MCR
This compound, a nickel-containing hydrocorphinoid, serves as the essential prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methanogenesis and the initial step in anaerobic methane (B114726) oxidation (AOM). acs.orgnih.govrsc.orgnih.gov This unique tetrapyrrole is tightly bound to the MCR enzyme and is the catalytic heart of the enzyme's function. ontosight.aielifesciences.org The nickel atom within the F430 macrocycle is the site of the key chemical transformations, cycling through different oxidation states to facilitate the cleavage of the robust C-S bond in methyl-coenzyme M (CH3-S-CoM) and the formation of methane. nih.govrsc.orgacs.org
The discovery of this compound marked the first identification of a naturally occurring nickel tetrapyrrole. researchgate.netnih.gov Its highly reduced hydrocorphin structure is crucial for its catalytic activity. nih.gov The biosynthesis of this complex molecule from L-glutamate via several intermediates, including uroporphyrinogen III and sirohydrochlorin (B1196429), underscores its specialized role in methane metabolism. nih.govnih.gov The presence of this compound is a distinguishing feature of methanogenic archaea and anaerobic methanotrophs (ANME), making it a specific biomarker for these microbial populations in various environments. researchgate.net Several modified versions of F430 have been discovered, suggesting potential new roles for this coenzyme in nature. acs.orgnih.gov
MCR Enzyme Architecture and this compound Active Site Environment
Methyl-coenzyme M reductase typically exists as a dimer of heterotrimers, with an α2β2γ2 subunit composition and a molecular mass of approximately 300 kDa. elifesciences.orgbiorxiv.orgfrontiersin.orgnih.gov This complex architecture houses two identical active sites, each containing a single molecule of this compound. acs.orgnih.gov The active sites are located deep within the enzyme, at the end of a 50 Å long hydrophobic channel that extends from the protein surface. nih.govfrontiersin.orgnih.gov This channel serves to guide the substrates, methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB), to the catalytic center. nih.govfrontiersin.org
The environment surrounding the F430 cofactor within the active site is meticulously organized to facilitate catalysis. acs.org It is a predominantly hydrophobic pocket, shielded from the aqueous solvent, which is crucial for the radical-based chemistry to occur. biorxiv.orgresearchgate.net The F430 molecule is non-covalently bound within this pocket, held in place by interactions with amino acid residues from the α, β, and γ subunits. nih.govnih.govfrontiersin.org This precise positioning ensures the optimal orientation of the nickel center relative to the substrates for the reaction to proceed. acs.org The structure of MCR from Methanothermobacter marburgensis reveals that in the inactive Ni(II) state, the nickel atom is coordinated to the four nitrogen atoms of the F430 macrocycle, with a glutamine residue providing a lower axial ligand and the thiolate of coenzyme M (an inhibitor) as the upper axial ligand. biorxiv.org However, in the active Ni(I) state, the axial ligands are replaced by a single water molecule, creating an open coordination site ready for substrate binding. biorxiv.org
Mechanistic Elucidation of Methane Formation (Methanogenesis)
The catalytic cycle of MCR in methanogenesis involves the conversion of methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB) into methane (CH4) and a heterodisulfide of CoM and CoB (CoM-S-S-CoB). acs.orgrsc.org The exact mechanism has been a subject of extensive research, with several proposals put forward to explain the cleavage of the unreactive thioether bond in CH3-S-CoM. nih.govfrontiersin.org
Proposed Reaction Mechanisms (e.g., Methyl Radical, Organometallic Intermediate)
Two primary mechanisms have been debated for the MCR-catalyzed reaction. rsc.orgnih.govnih.govrsc.org
Methyl Radical Mechanism: This now widely supported mechanism proposes that the reaction is initiated by the Ni(I) center of this compound. acs.orgbiorxiv.orgacs.org The Ni(I) induces the homolytic cleavage of the C-S bond of CH3-S-CoM, generating a methyl radical and a Ni(II)-thiolate intermediate. acs.orgbiorxiv.orgnih.gov The highly reactive methyl radical then abstracts a hydrogen atom from the thiol group of coenzyme B (HS-CoB) to form methane. acs.orgbiorxiv.org This is followed by the reaction of the resulting CoB thiyl radical (•S-CoB) with the Ni(II)-bound CoM thiolate to form a disulfide radical anion, which then releases the heterodisulfide product and regenerates the active Ni(I) state. acs.orgacs.org Strong evidence for this mechanism comes from kinetic and spectroscopic studies that have identified the Ni(II)-thiolate intermediate. nih.gov
Organometallic Intermediate Mechanism: An earlier proposed mechanism involved the Ni(I) center acting as a nucleophile in an SN2-type reaction with CH3-S-CoM. nih.gov This would lead to the formation of a methyl-Ni(III) organometallic intermediate. nih.govfrontiersin.org However, experimental evidence, particularly the failure to detect a stable methyl-Ni(III) species, has led to this mechanism being less favored. nih.gov
More recent computational studies have also suggested an alternative binding mode for CH3-S-CoM, where its sulfonate group, rather than the thioether, coordinates with the nickel center of F430. acs.orgacs.org
Role of Nickel Oxidation States (Ni(I), Ni(II), Ni(III)) in Catalytic Cycle
The nickel atom at the core of this compound is redox-active and cycles between different oxidation states during catalysis. nih.govresearchgate.netfrontiersin.org The three key oxidation states are:
Ni(I): This is the catalytically active, EPR-active state, often referred to as MCRred1. nih.govfrontiersin.orgnih.gov It is a potent reductant with a very low redox potential (below -600 mV), which is essential for cleaving the strong C-S bond of methyl-coenzyme M. nih.govacs.org The Ni(I) state is extremely sensitive to oxygen and can be readily oxidized to the inactive Ni(II) or Ni(III) states. nih.govacs.org
Ni(II): This is an inactive, EPR-silent state. nih.gov The enzyme can be isolated in this state, often with substrates or inhibitors bound. nih.gov The conversion of the inactive Ni(II) form to the active Ni(I) state is a crucial activation step. frontiersin.org
Ni(III): This is also an inactive, EPR-active state, termed MCRox. nih.gov It can be formed under oxidizing conditions. nih.govacs.org
The catalytic cycle is believed to start with the enzyme in the Ni(I) state. acs.orgnih.gov Upon reaction with methyl-coenzyme M, it is oxidized to Ni(II) with the formation of a methyl radical. acs.orgnih.gov The cycle is completed by a one-electron reduction step that regenerates the active Ni(I) state. acs.org
Substrate Binding and Activation within the MCR-Coenzyme F430 Complex
The binding of substrates to the MCR active site is a highly ordered process. nih.govosti.gov Kinetic studies have revealed that methyl-coenzyme M (CH3-S-CoM) must bind first, forming a productive binary complex. nih.govosti.gov The subsequent binding of coenzyme B (HS-CoB) to this MCR-CH3-S-CoM complex forms the active ternary complex. nih.govosti.gov Interestingly, while CoB can bind to the free enzyme, this forms an inhibitory complex that disfavors the binding of CH3-S-CoM. nih.govosti.gov
Upon entering the active site channel, CH3-S-CoM positions itself near the nickel center of this compound. nih.govfrontiersin.org It has been proposed that the binding of CoBSH induces a conformational change that brings the methyl group of CH3-S-CoM into closer proximity with the nickel, facilitating the cleavage of the C-S bond. nih.gov The intrinsic electric field generated by the MCR active site is thought to play a crucial role in polarizing the thioether bond of CH3-S-CoM, which facilitates its homolytic cleavage and the formation of the methyl radical. acs.orgbiorxiv.org
Role of this compound in Anaerobic Methane Oxidation (AOM)
Anaerobic methane oxidation (AOM) is a critical process in controlling global methane emissions, and it is essentially the reverse of methanogenesis. rsc.orgnih.govnih.gov MCR, and therefore this compound, is the key enzyme that catalyzes the initial activation of methane in this process. acs.orgresearchgate.netacs.org In AOM, MCR catalyzes the reaction of methane with the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) to produce methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB). nih.gov
Coenzyme F430 Variants and Modified Congeners
Discovery and Characterization of Naturally Occurring Coenzyme F430 Variants (e.g., F430-2, F430-3)
The first indication of naturally modified F430 came from studies of anaerobic methanotrophic (ANME) archaea. In microbial mats from the Black Sea that perform anaerobic oxidation of methane (B114726) (AOM), mass spectrometry revealed a nickel-containing cofactor with a mass of 951 Da, 46 Da higher than the standard F430 (905 Da). acs.org This variant was designated F430-2. Through detailed analysis, including high-resolution inductively coupled plasma mass spectrometry (ICP-MS) and NMR spectroscopy, its structure was identified as 17²-methylthio-F430. acs.org The naturally occurring form was determined to be the (17²S) isomer, which is thermodynamically less stable than the (17²R) isomer that forms as an artifact during acidic extraction. acs.org F430-2 has since been identified in both ANME-1 and ANME-2 groups of archaea. nih.gov
Further investigations using liquid chromatography–high-resolution mass spectrometry on cell extracts of various methanogens and ANME archaea have uncovered a broader diversity of F430 variants. nih.govnih.gov In the methanogens Methanocaldococcus jannaschii and Methanococcus maripaludis, a variant denoted F430-3 was discovered. nih.govnih.gov It exhibits a mass increase of 103.9913 over F430, corresponding to the addition of a 3-mercaptopropionate (B1240610) moiety, which is proposed to be bound as a thioether followed by cyclization. nih.govnih.gov Spectroscopic analysis of F430-3 also indicated that the keto group at the 17³ position was reduced. nih.govnih.gov
In total, at least nine modified F430 structures have been identified across different archaeal samples. nih.govnih.gov One of these, 12,13-didehydro-F430, is considered a likely oxidative degradation product rather than a functional variant. nih.gov The discovery of this range of naturally modified F430 molecules suggests they may have additional, as-yet-undiscovered functions in nature. nih.govnih.gov
Table 1: Discovered Naturally Occurring this compound Variants
| Variant Name | Discovered In | Proposed Structural Modification | Reference |
|---|---|---|---|
| F430-2 | ANME-1, ANME-2 archaea | Addition of a methylthio group at the 17² position (17²-methylthio-F430) | acs.orgnih.gov |
| F430-3 | Methanocaldococcus jannaschii, Methanococcus maripaludis | Addition of a 3-mercaptopropionate moiety and reduction of the 17³ keto group | nih.govnih.gov |
| 12,13-didehydro-F430 | Various methanogens and ANME | Oxidation product of F430 | nih.gov |
Functional Implications of this compound Modifications on MCR Activity
The structural modifications to the F430 macrocycle have significant functional consequences for the activity of methyl-coenzyme M reductase (MCR). The presence of distinct variants in different organisms suggests an evolutionary tuning of the MCR-cofactor complex for specific metabolic roles, such as methane formation versus methane oxidation. nih.gov
The F430-2 variant, 17²-methylthio-F430, appears to be exclusively used by the MCR homolog in ANME archaea to catalyze the first step in the anaerobic oxidation of methane (AOM). nih.gov This suggests the methylthio modification is critical for the reverse reaction of MCR. Molecular dynamics simulations indicate that MCR active sites are optimized for a specific F430 version. biorxiv.orgresearchgate.net For instance, the active site of ANME-1 MCR contains a valine residue in place of a glutamine residue found in most methanogenic MCRs; this substitution accommodates the bulky 17²-methylthio group of F430-2. acs.orgresearchgate.net Introducing this modified cofactor into a methanogenic MCR from Methanosarcina acetivorans disrupts the canonical coordination of the substrates, though the active site shows some ability to reorganize. biorxiv.orgresearchgate.netacs.org
Computational studies reveal that modifications to the F430 macrocycle have a large impact on the redox properties of the cofactor. acs.org The series of enzymatic modifications during the biosynthesis of the core F430 structure progressively increases the reduction potential. acs.org This makes the final F430 a weaker electron donor compared to its precursors. researchgate.netacs.org However, this seemingly unfavorable property is outweighed by a strengthening of the Ni-S bond that forms in the Ni(II)-thiolate intermediate, which stabilizes the transition state and lowers the activation barrier for the rate-determining step of methane formation. acs.orgresearchgate.netacs.org It is therefore expected that further modifications, such as those seen in F430-2 and F430-3, also influence the cofactor's reactivity to fine-tune the enzyme's catalytic efficiency for either methane synthesis or oxidation under varying environmental conditions. nih.govacs.org
Enzymatic Pathways for this compound Modification and Post-translational Modifications
While the core biosynthetic pathway for this compound from sirohydrochlorin (B1196429), involving the CfbA-E enzymes, has been elucidated, the specific enzymes responsible for installing the modifications seen in variants like F430-2 and F430-3 remain unknown. nih.govresearchgate.net The assembly and maturation of a functional MCR holoenzyme is a complex process that involves not only the synthesis and insertion of the F430 cofactor but also a series of unusual post-translational modifications (PTMs) on the MCR protein itself, particularly on the McrA subunit near the active site. nih.govauburn.edu
These PTMs are critical for MCR function and include the methylation of several amino acid residues and the rare thioamidation of a glycine. nih.govelifesciences.org Specific enzymes have been identified for some of these modifications. For example, a dedicated S-adenosylmethionine-dependent methyltransferase, McmA, is responsible for forming S-methylcysteine in Methanosarcina acetivorans. plos.org Another enzyme, Mmp10, specifically catalyzes the 5-C-(S)-methylarginine modification, and its absence significantly reduces the rate of methanogenesis. asm.org The enzymes TfuA and YcaO are hypothesized to be responsible for the thioglycine (B1297541) modification. elifesciences.org
The assembly of the final MCR complex, including F430 insertion and PTMs, is thought to be facilitated by chaperone proteins. researchgate.net The mcrD gene, often found in the mcr operon, encodes a protein, McrD, that may act as a chaperone. researchgate.netnih.gov McrD has been shown to interact with the MCR complex and is proposed to facilitate both the PTMs in the active site and the correct insertion of the F430 cofactor. researchgate.netnih.gov The interplay between F430 variant synthesis and the PTMs of the MCR apoenzyme represents a sophisticated system for regulating the activity of this crucial enzyme in global carbon cycling. asm.org
Table 2: Post-Translational Modifications of MCR and Associated Enzymes
| Modification | Modified Residue (example) | Modifying Enzyme | Function/Impact | Reference |
|---|---|---|---|---|
| Methylation | 5-(S)-methylarginine | Mmp10 | Profound impact on MCR activity and methanogenesis rate | asm.org |
| Methylation | S-methylcysteine | McmA (methylcysteine modification) | May play a role in adaptation to mesophilic conditions | plos.org |
| Methylation | 2-(S)-methylglutamine | MgmA (radical SAM enzyme) | Growth rate reduction when expressed in M. acetivorans | illinois.edu |
| Methylation | 1-N-methylhistidine | Unknown | Conserved PTM | nih.gov |
| Thioamidation | Thioglycine | TfuA, YcaO (hypothesized) | Rare PTM in the active site | elifesciences.org |
Advanced Methodologies for Coenzyme F430 Research
Spectroscopic Techniques for Investigating Nickel Redox States and Coordination
The nickel ion at the core of Coenzyme F430 can exist in different oxidation states, primarily Ni(I) and Ni(II), which are critical for its catalytic function. A suite of spectroscopic methods is used to probe these states and the coordination environment of the nickel center.
EPR Spectroscopy for Ni(I) Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a principal tool for the detection and characterization of the Ni(I) state of this compound, which is EPR active due to its unpaired electron. The catalytically active form of methyl-coenzyme M reductase (MCR), known as MCRred1, exhibits a characteristic EPR spectrum indicative of a Ni(I) species. nih.govscilit.com This state can be achieved in vitro by reducing the inactive MCRox1 state with agents like titanium(III) citrate. nih.govscilit.com The resulting MCRred1 shows EPR signals that are nearly identical to those of the Ni(I) form of free this compound or its pentamethyl ester derivative (F430M). researchgate.net
The EPR spectrum of the Ni(I) form of F430M, generated electrochemically, displays an axial signal which is a hallmark of a d9 Ni(I) center in a square-planar-like ligand field. rsc.org Specifically, the MCRred1 state is characterized by g-values around 2.25, 2.070, and 2.060, typical for a Ni(I) system with the unpaired electron residing in the dx2-y2 orbital. nih.gov These spectroscopic signatures have been fundamental in assigning the Ni(I) oxidation state to the active form of the enzyme. nih.govresearchgate.net
| This compound State | Key EPR g-values | Interpretation |
| MCRred1 | ~2.25, 2.070, 2.060 | Ni(I) in a square planar-like environment. nih.gov |
| Ni(I) F430M | g⊥ = 2.073, g‖ = 2.201 | Axial EPR spectrum, similar to MCRred1. rsc.org |
UV-Visible Spectroscopy for this compound Derivative Analysis
UV-Visible (UV-Vis) spectroscopy is extensively used to monitor the redox state of this compound and to analyze its various derivatives. The native Ni(II) form of this compound has a characteristic absorption maximum around 430 nm. nih.gov Upon one-electron reduction to the Ni(I) state, a significant blue-shift in the main absorption band is observed. nih.govacs.org For instance, the Ti(III)-reduced coenzyme, referred to as F380, shows a λmax around 378 nm in water. nih.gov
Furthermore, UV-Vis spectroscopy is crucial for studying other derivatives. Reduction of F430 with sodium borohydride (B1222165) yields a species called F330, with an absorption peak at 330 nm. nih.govacs.org This significant 100 nm blue-shift is due to the reduction of the hydrocorphin ring, not the nickel center. nih.govacs.org Analysis of various F430 variants found in different microorganisms also relies on their distinct UV-Vis spectra. For example, F430-3, a variant found in some methanogens, has a UV spectrum different from F430, resembling that of a derivative where the exocyclic keto group has been reduced. nih.govasm.org
| This compound Derivative | Absorption Maximum (λmax) | Notes |
| F430 (Ni(II)) | ~430 nm | Native state. nih.gov |
| F380 (Ni(I)) | ~378 nm | One-electron reduced form. nih.gov |
| F330 | ~330 nm | Ring-reduced form, Ni remains Ni(II). nih.govacs.org |
| F430-3 | Different from F430 | Resembles a keto-reduced F430 derivative. nih.govasm.org |
X-ray Absorption and Magnetic Circular Dichroism (MCD)
X-ray Absorption Spectroscopy (XAS) and Magnetic Circular Dichroism (MCD) provide deeper insights into the electronic structure and coordination geometry of the nickel center in this compound. MCD studies have been instrumental in confirming the high-spin (S=1) Ni(II) nature of this compound at low temperatures. nih.gov
XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, allows for the determination of bond lengths between the nickel atom and the coordinating nitrogen atoms of the corphin ring. Computational studies, which are often correlated with XAS data, have shown that in the Ni(I) state of F430, the Ni-N bond distances are relatively long and span a wide range, a feature that is experimentally supported by EXAFS results. figshare.com These techniques, combined with computational models, have revealed that the native F430 macrocycle imposes a specific geometry that stabilizes the larger Ni(I) ion, which is crucial for its catalytic function. figshare.com
Mass Spectrometry Approaches for this compound and Variant Identification
Mass spectrometry (MS) is a powerful technique for the identification and structural elucidation of this compound and its naturally occurring variants. High-resolution mass spectrometry can precisely determine the molecular weight of these compounds, allowing for the identification of modifications to the basic F430 structure. nih.govnih.gov
For instance, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was used to identify several new structural variants of F430 in methanogens and anaerobic methanotrophic archaea (ANME). nih.govnih.govasm.org One such variant, F430-3, was found to have a mass increase corresponding to the addition of a 3-mercaptopropionate (B1240610) moiety. nih.govnih.gov Another variant, F430-2, found in ANME, was identified as 17²-methylthio-F430 through mass spectrometry and NMR spectroscopy. nih.gov The identification of these variants suggests that F430-related molecules may have a broader range of biological functions than previously thought. nih.govnih.gov
Mass spectrometry is also used to confirm the nature of chemical modifications in laboratory studies. For example, when this compound is reduced to F330, mass spectrometric analysis confirms the incorporation of deuterium (B1214612) when the reaction is carried out with NaBD4, demonstrating that the tetrapyrrole ring has been reduced. nih.govacs.org
| This compound Variant | Mass Spectral Feature | Proposed Modification | Organism/Source |
| F430-2 | M+ of 951 | 17²-methylthio group | ANME |
| F430-3 | M+ of 1009.2781 | Addition of 3-mercaptopropionate | Methanocaldococcus jannaschii, Methanococcus maripaludis |
| 12,13-Didehydro-F430 | - | Oxidative degradation product | Various samples |
| F330 | Incorporation of protium/deuterium | Reduction of exocyclic ketone | Chemical reduction of F430 |
Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the complex reactivity and structural dynamics of this compound within the active site of MCR.
MD simulations provide a dynamic picture of the enzyme's active site, revealing how modifications to this compound can influence its structure and the positioning of substrates. biorxiv.orgresearchgate.net For example, simulations have been used to study the MCR from Methanosarcina acetivorans and an ANME-1 MCR with both the canonical F430 and modified versions. biorxiv.orgresearchgate.net These studies have highlighted how amino acid substitutions in the protein can accommodate F430 modifications and how these changes can affect substrate positioning. researchgate.net
Furthermore, MD simulations have been employed to calculate the intrinsic electric fields within the MCR active site. biorxiv.orgosti.gov These calculations suggest that the electric field along the thioether bond of the substrate CH3-S-CoM facilitates its homolytic cleavage, which is a key step in the proposed catalytic mechanism. biorxiv.orgosti.gov
Quantum Chemical Calculations of Reactivity Factors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of this compound at a fundamental level. These calculations have been crucial in understanding the factors that make F430 uniquely suited for methanogenesis. researchgate.netnih.gov
DFT studies have explored how the specific stereoisomerism and conformation of the F430 macrocycle influence the stability of the Ni(I) oxidation state. figshare.com It has been shown that the native F430 ligand environment destabilizes the low-spin Ni(II) state, thereby favoring the larger Ni(I) and high-spin Ni(II) ions, which is a key aspect of its reactivity. figshare.com
Comparative computational studies of F430 and its biosynthetic precursors have revealed that F430 is the weakest electron donor among them. researchgate.netnih.gov This property leads to a more covalent Ni-S bond with the substrate, which in turn stabilizes the transition state for the rate-determining step of methane (B114726) formation. researchgate.netnih.gov These calculations provide a plausible explanation for the evolutionary optimization of the F430 structure for its biocatalytic role. researchgate.netnih.gov
Simulation of Active Site Dynamics and Substrate Interactions
The intricate catalytic mechanism of this compound, housed within the active site of methyl-coenzyme M reductase (MCR), has been significantly elucidated through the application of advanced molecular dynamics (MD) simulations. These computational techniques provide a window into the dynamic conformational changes and interactions that are critical for the enzyme's function but are often difficult to capture with static experimental structures.
Recent MD simulation studies have focused on comparing the active site dynamics of MCR from different organisms, such as the methanogen Methanosarcina acetivorans and the anaerobic methanotrophic archaea (ANME-1). nih.govnih.govacs.orgethz.chnih.govacs.org These simulations have been instrumental in understanding how structural variations in both the enzyme and this compound itself influence substrate binding and catalysis.
A key area of investigation has been the impact of naturally occurring modifications to the this compound macrocycle. For instance, ANME-1 MCR utilizes a modified version, 17²-methylthio-F430 (mtF430). nih.govethz.chnih.govncn.gov.pl Simulations have revealed that the active site of each MCR is highly optimized for its specific version of F430. nih.govacs.orgncn.gov.pl A critical finding is the role of a single amino acid substitution: a glutamine (Gln) residue in M. acetivorans MCR is replaced by a valine (Val) in ANME-1 MCR. nih.govnih.govnih.gov This substitution creates a pocket that can accommodate the bulkier methylthio group of mtF430, highlighting a co-evolution of the enzyme active site and its prosthetic group. nih.govnih.gov When the canonical F430 is placed in the ANME-1 MCR active site or mtF430 in the M. acetivorans active site, the simulations show disruptions in the normal coordination of the cofactors, which can impact catalytic efficiency. nih.govnih.gov
Furthermore, MD simulations have provided the first quantitative estimates of the intrinsic electric fields within the MCR active site. nih.govacs.orgnih.gov These studies suggest that the enzyme organizes a powerful electric field aligned with the C-S bond of the substrate, methyl-coenzyme M (CH₃-S-CoM). nih.govacs.org This electrostatic environment is proposed to facilitate the homolytic cleavage of this bond, a key step in the catalytic cycle that leads to the formation of a methyl radical. nih.govacs.orgnih.gov Structural perturbations resulting from mismatched F430 variants can weaken or misalign these crucial electric fields, underscoring the importance of the precise active site architecture for catalysis. nih.govacs.orgnih.gov
The simulations also track the intricate dance of substrate interactions. They model how methyl-coenzyme M and the second substrate, coenzyme B (HS-CoB), approach and bind to the nickel center of this compound. nih.govethz.chnih.gov In some simulations with modified F430, an alternative binding pose for methyl-coenzyme M was observed, where it interacts with the nickel via its sulfonate group instead of the thioether sulfur. nih.gov This suggests that F430 modifications could play a role in optimizing the positioning of substrates and the release of products. nih.gov
Molecular Dynamics Simulation Systems for MCR Active Site Analysis
| Simulation System | MCR Source Organism | This compound Variant | Key Substrates Included | Primary Research Focus |
|---|---|---|---|---|
| Ma-F430 | Methanosarcina acetivorans | Canonical F430 | Methyl-coenzyme M, Coenzyme B | Baseline dynamics of methanogenic MCR. nih.gov |
| ANME-mtF430 | ANME-1 | 17²-methylthio-F430 (mtF430) | Methyl-coenzyme M, Coenzyme B | Dynamics of MCR in anaerobic methane oxidation with its native modified cofactor. nih.gov |
| Ma-mtF430 | Methanosarcina acetivorans | 17²-methylthio-F430 (mtF430) | Methyl-coenzyme M, Coenzyme B | Effect of a modified F430 in a non-native MCR active site. nih.gov |
| ANME-F430 | ANME-1 | Canonical F430 | Methyl-coenzyme M, Coenzyme B | Effect of the canonical F430 in the ANME-1 MCR active site. nih.govnih.gov |
Isotope Fractionation Technologies for Mechanistic Probing
Isotope fractionation serves as a powerful "mechanistic probe" for elucidating the reaction mechanism of this compound within methyl-coenzyme M reductase. ncn.gov.pl By measuring the kinetic isotope effects (KIEs)—the change in reaction rate when an atom in the substrate is replaced by its heavier isotope—researchers can gain insights into bond-breaking and bond-forming steps during catalysis. These studies provide crucial boundary conditions that any proposed mechanism must satisfy. nih.gov
Furthermore, a substantial secondary hydrogen isotope effect is seen when the methyl group is deuterated (CD₃-S-CoM). The measured value of 1.19 per deuterium atom suggests a change in the geometry of the methyl group from tetrahedral (sp³) in the substrate to a more trigonal planar (sp²) structure in the transition state of the rate-limiting step. nih.govacs.orgrsc.org This finding is consistent with the formation of an intermediate that is, or is very similar to, a free methyl radical. nih.govacs.org
Isotope effects have also been determined for the reverse reaction, the anaerobic oxidation of methane. In this direction, a primary hydrogen isotope effect of approximately 2.44 is measured for the breaking of the C-H bond in methane. nih.govacs.org This value is consistent with mechanisms involving either oxidative cleavage at a transition metal center or a radical substitution pathway. nih.govacs.org A secondary isotope effect of 1.17 per deuterium has also been reported for methane activation. nih.gov
These isotope fractionation studies have been extended to homologous substrates, such as ethyl-coenzyme M, which is converted to ethane (B1197151) by MCR. The kinetic isotope effects measured for the reaction with this substrate are in accordance with those found for methyl-coenzyme M, implying a consistent catalytic mechanism. nih.gov The combination of experimental isotope effect data with theoretical calculations, such as density functional theory (DFT), allows for a detailed assessment of proposed reaction pathways and the energy profiles of reaction intermediates. nih.gov
Key Kinetic Isotope Effects in MCR Catalysis
| Reaction Direction | Isotopically Labeled Substrate | Type of Isotope Effect | Measured Value | Mechanistic Interpretation |
|---|---|---|---|---|
| Methane Formation | ¹³CH₃-S-CoM vs. ¹²CH₃-S-CoM | Carbon (¹²/¹³C) | 1.04 ± 0.01 | C-S bond cleavage is the rate-limiting step. nih.govacs.orgrsc.org |
| Methane Formation | CD₃-S-CoM | Secondary Hydrogen (H/D) | 1.19 ± 0.01 (per D) | Change in methyl group geometry from tetrahedral to trigonal planar in the transition state, consistent with a methyl radical. nih.govacs.orgrsc.org |
| Methane Oxidation | CH₄ vs. CD₄ | Primary Hydrogen (H/D) | 2.44 ± 0.22 | Consistent with C-H bond activation via oxidative cleavage or radical substitution. nih.govacs.org |
| Methane Oxidation | CH₄ vs. CD₄ | Secondary Hydrogen (H/D) | 1.17 ± 0.05 (per D) | Supports a methyl radical-like transition state. acs.org |
Coenzyme F430 As a Biogeochemical Indicator
Application of Coenzyme F430 as a Function-Specific Biomarker for Methanogenic Archaea
This compound is a nickel-containing hydrocorphinoid that serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR). figshare.comnih.gov This enzyme is pivotal as it catalyzes the final step in all known pathways of methanogenesis, the biological production of methane (B114726). acs.orgresearchgate.net The reaction involves the reduction of methyl-coenzyme M to methane. acs.org Given that this step is common to all methanogenic archaea, the presence of this compound is a highly specific indicator for these microorganisms. acs.orgresearchgate.net
Furthermore, research has revealed that anaerobic methanotrophic archaea (ANME), which perform the reverse reaction known as the anaerobic oxidation of methane (AOM), also utilize the MCR enzyme and consequently contain this compound. nih.govacs.orgnih.gov This makes this compound a robust, function-specific biomarker for both methane-producing (methanogens) and methane-consuming (ANME) archaea in anaerobic environments. acs.orgresearchgate.net
The analysis of this coenzyme provides a direct measure of the presence of organisms carrying out these key methane-related metabolic processes. figshare.comresearchgate.net Unlike broader biomarkers, F430 is directly linked to the enzymatic machinery of methane metabolism, offering a more precise tool for studying the distribution and potential activity of these specific microbial groups in various environments. acs.orgnih.gov Its application is particularly valuable in settings like deep subsurface sediments where traditional microbiological and geochemical techniques can be limited. figshare.comnih.gov
Quantitative Analysis of this compound in Environmental Samples (e.g., Sediments, Soils, Microbial Mats)
The quantification of this compound in environmental samples is primarily achieved through high-sensitivity analytical techniques, most notably liquid chromatography/mass spectrometry (LC/MS). figshare.comnih.gov This method allows for the precise detection and measurement of F430 even at very low concentrations. Researchers have developed techniques that push the lower detection limit to as low as 0.1 femtomoles (fmol). figshare.comnih.govresearchgate.net This level of sensitivity is crucial for detecting methanogenic populations in environments where they constitute a small fraction of the total microbial biomass, such as in deep marine sediments. acs.org An amount of 0.1 fmol of F430 can correspond to approximately 600 to 10,000 methanogen cells. figshare.comacs.orgresearchgate.net
The extraction process from complex matrices like soils and sediments typically involves using a formic acid solution under ultrasonication, followed by purification steps such as silica (B1680970) gel chromatography to remove interfering organic compounds. researchgate.net
This compound has been successfully quantified in a diverse range of environmental samples. Concentrations vary widely depending on the environment's biogeochemical conditions and the abundance of methanogenic archaea. For instance, concentrations have been found to range from 63 x 10⁻⁶ to 44 nanomoles per gram (nmol g⁻¹) in samples including paddy soils, marine sediments, and microbial mats. figshare.comnih.gov In paddy soils, F430 concentrations have been measured in the range of 308 to 2,019 fmol g⁻¹ (wet weight). acs.org In deep marine sediments off the Shimokita Peninsula and at the Nankai Trough, concentrations were detected at levels ranging from 26 to 529 fmol g⁻¹ (wet weight). geochemical-journal.jp These measured concentrations have shown consistency with biomass estimates derived from other microbiological methods. figshare.comacs.org
Table 1: this compound Concentrations in Various Environmental Samples
| Environmental Sample Type | Location/Context | F430 Concentration Range | Reference |
| Paddy Soils | Anjo, Kawatabi, Chikugo (Japan) | 496 - 2,915 fmol g⁻¹ (dry) | acs.org |
| Marine Sediments | Off Shimokita Peninsula (Japan) | 31.3 - 529 fmol g⁻¹ (wet) | geochemical-journal.jp |
| Marine Sediments | Nankai Trough (Japan) | 26 - 31.4 fmol g⁻¹ (wet) | geochemical-journal.jp |
| Microbial Mats | ANME-dominated | Up to 44 nmol g⁻¹ | figshare.comnih.gov |
| Anaerobic Groundwater | Ita-wari (Japan) | 811 fmol L⁻¹ | acs.org |
Degradation Kinetics and Epimerization of this compound in Environmental Contexts
A critical aspect of using this compound as a biomarker is understanding its stability and degradation pathways in natural environments. nih.gov Research shows that this compound is relatively unstable once released from the cell upon death. researchgate.netacs.org In living cells, the coenzyme is bound to the MCR protein, which protects it from degradation and epimerization, even at the high growth temperatures of thermophilic methanogens (around 65°C). nih.govacs.org However, after cell death, F430 is likely released into the environment in a free form. acs.org
Once free, F430 undergoes abiotic degradation, with the initial and primary stage being epimerization. nih.govacs.org During this process, the native coenzyme is converted into thermodynamically more stable forms, such as 13-epi-F430 and subsequently 12,13-diepi-F430. acs.org The rate of this epimerization is highly dependent on environmental conditions, particularly temperature and pH. researchgate.netnih.gov
Degradation experiments have been conducted across a range of temperatures (4, 15, 34, 60 °C) and pH levels (5, 7, 9) to simulate conditions found in subsurface sediments. nih.govnih.gov The results demonstrate that the degradation kinetics follow thermodynamic laws, with the half-life of native F430 decreasing significantly as temperature increases. researchgate.netnih.govacs.org For example, the half-life can range from over 300 days at low temperatures to just a few hours at higher temperatures. researchgate.netnih.gov This rapid degradation of free F430 means that the native form of the coenzyme detected in environmental samples, especially in deep, ancient sediments, is indicative of living or very recently deceased methanogen cells. researchgate.netnih.govacs.org Because the rate of abiotic degradation is much faster than geological processes like sedimentation, fossilized F430 is unlikely to be preserved in its native state. researchgate.netnih.gov
Table 2: Half-Life of Native this compound at Various Temperatures
| Temperature (°C) | pH | Half-Life | Reference |
| 4 | 7 | 304 days | researchgate.netnih.gov |
| 15 | 7 | ~1 year (for 99% degradation) | nih.govacs.org |
| 34 | 7 | ~2.5 days (60 hours) | scienceopen.com |
| 60 | 7 | 11 hours | researchgate.netnih.govacs.org |
Correlation of this compound Concentrations with Methane Production Rates
The concentration of this compound, as a direct measure of the MCR enzyme, has the potential to reflect the in situ rate of methanogenesis or anaerobic methane oxidation. acs.org Studies have investigated the relationship between F430 abundance and methane production, revealing a significant positive correlation in certain contexts. nih.govresearchgate.net
In controlled laboratory settings, such as anaerobic membrane bioreactors (AnMBRs), the F430 content of the microbial sludge has been monitored alongside methane production rates. nih.gov This research demonstrated a strong positive correlation between the concentration of F430 and the specific methane production rate. nih.govresearchgate.net This suggests that quantifying F430 can serve as a reliable monitoring tool to gauge the methanogenic activity within bioreactor systems, providing information more directly related to the enzymatic process than gene copy numbers alone. nih.gov
Broader Biotechnological and Environmental Applications
Engineering Methanogenic Pathways for Biogas Production
Biogas, produced via anaerobic digestion of organic matter, is a renewable energy source composed primarily of methane (B114726) (CH4) and carbon dioxide (CO2). d-nb.info The final, critical step of this process, methanogenesis, is catalyzed by methanogenic archaea and relies on the MCR enzyme, with Coenzyme F430 at its active site. d-nb.infoacs.orgresearchgate.net This terminal reaction involves the reduction of methyl-coenzyme M to methane. rsc.orgrsc.org Since this step is common to all methanogenic pathways, F430 is an essential component for all methanogens. acs.orgresearchgate.net
Understanding and optimizing the methanogenic pathway is crucial for improving the efficiency of biogas production. The abundance of methanogens has been shown to have a statistically significant positive correlation with the rate of biogas production. unito.it Consequently, monitoring the concentration of this compound, a function-specific biomarker for methanogens, offers a direct tool to assess the biomass and activity of these crucial microbes in anaerobic digesters. acs.orgresearchgate.netresearchgate.net Research has demonstrated a high correlation between F430 concentration and the methane production rate in bioreactor systems. researchgate.net
Engineering strategies to enhance biogas yield can be informed by the biochemical requirements of the methanogenic pathway. This includes ensuring the availability of essential trace metals, particularly nickel for the synthesis of this compound and cobalt for corrinoids involved in methyl group transfer. d-nb.infopublisherspanel.com Studies have shown that supplementing anaerobic digesters with nickel and cobalt can stimulate both methanogens and acetogens, leading to increased methane production. publisherspanel.com By focusing on the molecular machinery of methanogenesis, specifically the MCR-F430 complex, it is possible to develop more robust and efficient systems for converting organic waste into sustainable energy.
Table 1: Key Coenzymes in the Methanogenic Pathway
This interactive table lists some of the specialized coenzymes involved in the conversion of CO2 to methane, highlighting the central role of this compound in the final step.
| Coenzyme | Abbreviation | Function |
| Methanofuran | MF | Carrier of the formyl group |
| Tetrahydrosarcinapterin | H4SPT | Carrier of C1 units at various oxidation levels |
| Coenzyme M | HS-CoM | Substrate for MCR, donates the methyl group |
| Coenzyme B | HS-CoB | Reductant in the MCR-catalyzed reaction |
| This compound | F430 | Prosthetic group of MCR, catalyzes methane formation |
This compound-Mediated Reductive Dehalogenation of Pollutants
A significant area of environmental research focuses on the ability of this compound to catalyze the reductive dehalogenation of toxic and persistent halogenated organic compounds. ncn.gov.plnih.gov These pollutants, including chlorinated alkanes and alkenes, are widespread contaminants in soil and groundwater. hmc.eduoup.com Methanogenic bacteria, which are abundant in anaerobic environments, have demonstrated a powerful capacity for reductive dehalogenation, with this compound identified as the key catalytic agent. ncn.gov.plnih.gov
The process is a form of cometabolism, where the degradation of the pollutant occurs without providing any apparent benefit to the microorganism. oup.comoup.com F430 has been shown to effectively mediate the breakdown of highly chlorinated compounds such as tetrachloromethane (carbon tetrachloride, CCl4), trichloroethylene (B50587) (TCE), 1,2-dichloroethane (B1671644) (1,2-DCA), and chloroform (B151607). nih.govhmc.eduasm.org This catalytic activity is not limited to the enzyme-bound cofactor; free this compound has also been shown to effectively dechlorinate these compounds in the presence of a suitable electron donor like titanium(III) citrate. nih.govasm.org
Table 2: Examples of Halogenated Pollutants Degraded by this compound
This interactive table provides examples of chlorinated pollutants and the products formed through F430-mediated reductive dehalogenation.
| Pollutant | Formula | Products |
| Tetrachloromethane | CCl4 | Chloroform, Methylene (B1212753) chloride, Methyl chloride, Methane, Carbon monoxide |
| 1,2-Dichloroethane | C2H4Cl2 | Ethylene (B1197577), Chloroethane (B1197429) |
| Trichloroethylene | C2HCl3 | Dichloroethene |
| Tetrachloroethene | C2Cl4 | Trichloroethene |
The precise mechanism of reductive dehalogenation by this compound is an active area of investigation and is not yet fully elucidated. ncn.gov.plhmc.edu However, research has revealed that the process involves the transfer of electrons to the halogenated compound, leading to the cleavage of carbon-halogen bonds. The reaction is a reductive process, where the pollutant acts as an electron acceptor. oup.comoup.com
Studies on the degradation of CCl4 show a sequential dechlorination, producing chloroform (CHCl3), methylene chloride (CH2Cl2), and ultimately methyl chloride (CH3Cl) and methane (CH4). nih.gov The rate of dehalogenation decreases as the number of chlorine atoms on the molecule decreases. nih.gov
For 1,2-dichloroethane, two distinct reaction products, ethylene and chloroethane, are observed. asm.org The formation of ethylene occurs via dihaloelimination, where both chlorine atoms are removed from adjacent carbons to form a double bond. The formation of chloroethane proceeds through hydrogenolysis, where one chlorine atom is replaced by a hydrogen atom. The ratio of these products can vary depending on the specific form of the F430 cofactor used. asm.org The proposed mechanisms for these transformations are believed to involve the reduced Ni(I) state of the F430 cofactor, which acts as a potent one-electron reductant. acs.orgrsc.org
The catalytic ability of this compound to degrade halogenated pollutants under anaerobic conditions forms the basis for promising bioremediation strategies. ncn.gov.ploup.com These strategies aim to clean up contaminated sites, such as aquifers and soils, by harnessing the metabolic activity of naturally occurring or introduced microorganisms, particularly methanogens. oup.comfundacionaquae.org
Bioremediation approaches like Enhanced Reductive Dechlorination (ERD) involve stimulating the activity of endogenous microbial communities by providing electron donors (e.g., lactate) to create the necessary anoxic conditions favorable for dehalogenation. fundacionaquae.org The success of such strategies depends on controlling on-site redox conditions to ensure a strictly anoxic environment, which is required for the activity of methanogenic archaea. oup.comoup.com
The application of F430 and its synthetic analogues is seen as a key theoretical basis for the remediation of contaminated sites. ncn.gov.pl By understanding the factors that control the rate and extent of F430-catalyzed dehalogenation, more effective and predictable bioremediation technologies can be designed to detoxify environments polluted with these recalcitrant compounds. hmc.edufundacionaquae.org
Mechanism of Halogenated Compound Transformation
Development of MCR-Inspired Catalysts for Methane Conversion
The remarkable catalytic power of the MCR-F430 system has inspired chemists to develop synthetic bio-inspired catalysts. rsc.orgrsc.org The goal is to create robust, efficient, and inexpensive molecular models that mimic the key structural and functional features of this compound. hmc.edu These artificial analogues could be used in industrial processes, such as the conversion of methane into more valuable chemicals or the degradation of environmental pollutants. researchgate.nethmc.edu
Research in this area involves synthesizing nickel and cobalt complexes with ligands, such as cyclam, that reproduce the binding environment of the metal ion in the natural cofactor. hmc.edu Scientists then evaluate the reactivity of these model compounds towards substrates like halogenated pollutants or methane. hmc.edu By studying these simpler synthetic systems, researchers aim to gain a deeper understanding of the fundamental reaction mechanisms. rsc.orghmc.edu
This knowledge is crucial for the rational design of improved catalysts. hmc.edu For instance, hemoproteins reconstituted with synthetic nickel corrinoid complexes have been shown to be functional models capable of generating methane, providing valuable insights into the enzymatic process. rsc.org Ultimately, the development of MCR-inspired catalysts could lead to novel technologies for activating the strong C-H bond in methane and for creating more effective systems to treat chlorinated pollutants in the environment. rsc.orghmc.edu
Future Research Directions and Emerging Frontiers
Elucidation of Novel Coenzyme F430-Dependent Enzymes and Functions
While this compound is famously associated with MCR in methanogenesis and the anaerobic oxidation of methane (B114726) (AOM), emerging research suggests its role may be more widespread. nih.govresearchgate.netnih.gov Recent discoveries of MCR-like enzymes, known as alkyl-coenzyme M reductases, in the anaerobic oxidation of short-chain alkanes like ethane (B1197151), propane, and butane (B89635) have broadened the known functional scope of F430-dependent catalysis. osti.govresearchgate.net These enzymes, found in various uncultured archaea, hint at a significant unexplored potential for F430-mediated hydrocarbon metabolism in diverse anaerobic environments. awi.de
The discovery of modified forms of this compound, such as the 172-methylthio F430 in ANME-1 archaea and 17,172-dimethyl F430 in Candidatus Ethanoperedens thermophilum, raises questions about their specific functions. auburn.edu It is hypothesized that these modifications may fine-tune the catalytic properties of the MCR active site, potentially enhancing stability or altering substrate specificity. auburn.edu Future research will likely focus on identifying and characterizing new F430-dependent enzymes and elucidating the functional significance of these structural variations.
Further Refinement of MCR Catalytic Mechanism and F430 Redox Tuning
The catalytic mechanism of MCR, involving the nickel center of this compound cycling through different oxidation states (Ni(I), Ni(II), and Ni(III)), continues to be an area of active investigation. researchgate.net The currently accepted mechanism involves the Ni(I) state of F430 initiating a homolytic cleavage of the methyl-sulfur bond in methyl-coenzyme M (CH3-S-CoM), which generates a methyl radical. nih.gov This radical then abstracts a hydrogen atom from coenzyme B (HS-CoB) to form methane. nih.gov
Advanced spectroscopic techniques, such as magnetic circular dichroism (MCD) and X-ray absorption spectroscopy (XAS), combined with computational methods like density functional theory (DFT), are crucial for characterizing the transient intermediates and redox states of F430 during catalysis. nih.govacs.org These studies have provided compelling evidence for the involvement of specific nickel oxidation states and have helped to distinguish between different proposed mechanisms. acs.orgrsc.org For instance, spectroscopic and computational analyses have been used to characterize various forms of F430, such as the ox1, red1, and F330 states, providing insights into the electronic structure of the nickel hydrocorphinate in its different valence states. researchgate.netnih.govacs.org
Future work will aim to further refine our understanding of how the unique structure of this compound and its surrounding protein environment tune the redox potential of the nickel center to facilitate the challenging chemistry of methane formation and oxidation. acs.orgacs.org Computational studies have already begun to explore how the biosynthetic maturation of F430 systematically optimizes its reactivity for methanogenesis. nih.govacs.org
Heterologous Expression and Production of this compound in Non-Methanogenic Hosts
A significant bottleneck in studying and applying MCR is the difficulty in producing the active enzyme in a heterologous host. auburn.eduosti.gov This challenge is largely due to the complexity of this compound biosynthesis and its insertion into the apo-enzyme. osti.govresearchgate.net The cfb gene cluster, responsible for F430 biosynthesis, has been identified, and the enzymes it encodes have been expressed and shown to be active in E. coli. auburn.edu However, achieving in vivo production of F430 in a non-methanogenic host has proven difficult, likely due to the need for specific cellular conditions, such as a highly reducing environment and sufficient concentrations of precursors and ATP. auburn.eduauburn.edu
Research has shown that while the enzymes for F430 biosynthesis can be expressed in E. coli, the cofactor itself is not produced by the cfb genes alone. auburn.edu Overcoming this will likely require co-expression of additional factors, such as chaperones (like McrD) for F430 insertion and potentially specific reductants like ferredoxin. auburn.eduresearchgate.netauburn.edu Successful heterologous production of active MCR would be a major breakthrough, enabling the development of optimized biocatalytic systems for methane production and the conversion of methane and other alkanes into more valuable chemicals. osti.govresearchgate.net
Expanding the Applicability of this compound as a Biomarker in Diverse Environments
This compound is a robust, function-specific biomarker for methanogens and anaerobic methanotrophic archaea (ANME) because it is the prosthetic group of MCR, the key enzyme in both methanogenesis and AOM. acs.orgresearchgate.netnih.gov The development of highly sensitive analytical techniques, such as liquid chromatography/mass spectrometry (LC/MS), allows for the quantification of F430 at femtomole levels. acs.orgresearchgate.netnih.gov This sensitivity enables the detection and quantification of methane-metabolizing archaea in a wide range of environments, including paddy soils, marine sediments, microbial mats, and anaerobic groundwater. acs.orgresearchgate.netnih.govacs.org
F430 has been successfully used to estimate the biomass of methanogens in deep subseafloor sediments, providing insights into microbial activity in these extreme environments. nih.govnih.govacs.orgresearchgate.netnih.gov The concentration of F430 has been shown to correlate with methanogenic activity, making it a valuable tool for assessing the potential for methane production in various ecosystems. researchgate.netnih.govnii.ac.jp Future research will likely focus on expanding the application of F430 as a biomarker to an even wider array of environments and refining its use to provide more detailed information about the dynamics of methane cycling. This includes studying the degradation kinetics of F430 to better distinguish between living and dead cells. nih.govnih.gov
Synthetic Biology Approaches for Tailored this compound Derivatives
The prospect of using synthetic biology to create tailored this compound derivatives represents a frontier in the field. By manipulating the F430 biosynthetic pathway, it may be possible to generate novel cofactors with altered properties. This could involve introducing modifications to the macrocycle ring system to fine-tune the redox potential of the nickel center or to enhance the stability of the cofactor. nih.gov
Engineered F430 derivatives could lead to the development of novel biocatalysts with enhanced or altered activities. For example, MCR enzymes reconstituted with modified F430 analogues might exhibit improved efficiency in methane production or be capable of catalyzing the transformation of alternative substrates. While still in its early stages, this area of research holds the potential to unlock new applications for F430-dependent enzymes in biotechnology and green chemistry.
Q & A
Q. What is the role of coenzyme F430 in methanogenesis, and how is it detected in environmental samples?
this compound serves as the prosthetic group of methyl-coenzyme M reductase (MCR), a critical enzyme in methane production by methanogenic archaea . Its detection in environmental samples (e.g., marine sediments) typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish native F430 from its epimers and degradation products. Sediment extracts are treated with organic solvents to release protein-bound F430, followed by purification steps to isolate the compound .
Q. What experimental methods are used to quantify this compound and its epimers in sediment samples?
Quantification requires calibration with synthetic F430 standards. Epimer ratios (e.g., [12,13-diepi-F430]/[native F430]) are analyzed using reverse-phase chromatography to separate isomers, with detection limits in the femtomolar range . Researchers must account for matrix effects in sediment samples by spiking internal standards and validating recovery rates through replicate extractions .
Q. How do temperature and pH influence the stability of this compound in subseafloor environments?
Degradation experiments show that F430 epimerization follows first-order kinetics, with reaction rates increasing exponentially at higher temperatures (e.g., half-life decreases from 304 days at 4°C to 11 hours at 60°C). pH also modulates stability: neutral conditions (pH 7) accelerate epimerization compared to acidic or alkaline environments. These findings are critical for interpreting in situ sediment data, as F430 ratios reflect thermal history .
Advanced Research Questions
Q. How can researchers design experiments to assess the degradation kinetics of this compound under simulated environmental conditions?
Experimental Design:
- Incubate purified F430 in anaerobic vials at controlled temperatures (4–60°C) and pH levels (5–9).
- Monitor epimerization over time using time-series sampling and HPLC-MS analysis.
- Calculate rate constants (k) using Arrhenius equations to model temperature dependence . Key Consideration: Include abiotic controls (e.g., sterile sediments) to isolate chemical degradation from microbial activity .
Q. What methodologies are recommended for distinguishing active methanogenesis from relic signals using this compound epimer ratios?
Epimer ratios ([diepi/native F430]) correlate with in situ temperature due to thermodynamic control over epimerization. A mismatch between observed ratios and temperature-predicted values suggests relic F430 from past methanogenesis. To validate, compare ratios with independent biomarkers (e.g., intact polar lipids) and perform radiocarbon dating on co-occurring organic matter .
Q. How can researchers integrate experimental data into geochemical models to predict methanogen activity in subsurface sediments?
Develop a box model incorporating:
- F430 biosynthesis rates in living cells.
- Post-mortem degradation kinetics (epimerization and diffusion).
- Sediment age-depth relationships and geothermal gradients. Calibrate the model using sediment core data (e.g., F430 concentration profiles) and validate against cell abundance counts. This approach isolates the contribution of active methanogens from relic signals .
Q. How can contradictory findings about this compound persistence in sediments be reconciled?
Some studies report F430 persistence at depth (e.g., 2.5 km below seafloor), while degradation experiments suggest rapid post-mortem decay. Resolution lies in distinguishing protein-bound F430 (protected in living cells) from free F430 (degraded post-mortem). Sediment sampling must target horizons with active methanogen communities, and models should assume F430 is only stable when cell integrity is maintained .
Methodological Resources
- Data Tables : Reference Table 2 from Lake Suwa studies for baseline F430 concentrations in planktonic vs. sediment samples .
- Modeling Tools : Use the equations in to simulate F430 degradation in sediment columns.
- Validation Protocols : Follow Cochrane Review standards to minimize bias, including systematic data synthesis and peer validation of analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
